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Compound of Interest

Compound Name: Tofersen

Cat. No.: B15588228 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the

potential immunogenicity of Tofersen, an antisense oligonucleotide (ASO) therapy for

superoxide dismutase 1 (SOD1) amyotrophic lateral sclerosis (ALS).

Frequently Asked Questions (FAQs)
Q1: What is the likelihood of developing anti-drug antibodies (ADAs) during long-term treatment

with Tofersen?

A1: Clinical studies have shown a notable incidence of ADAs in patients treated with Tofersen.

In the VALOR and open-label extension studies, the percentage of patients who tested positive

for anti-Tofersen antibodies ranged from 26.4% to 51.4%.[1] The majority of these ADA

responses were found to be persistent.[1]

Q2: What are the observed ADA titers in patients treated with Tofersen?

A2: In clinical trials, the measured anti-Tofersen antibody titers have ranged from 25 to 1,600.

[1]

Q3: Do anti-Tofersen antibodies impact the drug's effectiveness?
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A3: Based on the available clinical trial data, there has been no observed correlation between

the presence or levels of anti-Tofersen ADAs and the clinical efficacy of the treatment.[1] While

ADAs were found to decrease the plasma clearance of Tofersen, this did not translate to a

discernible impact on clinical outcomes.[1]

Q4: Is there a correlation between the development of ADAs and adverse events with Tofersen
treatment?

A4: The current data from clinical trials do not indicate a correlation between the presence of

anti-Tofersen antibodies and the occurrence of adverse events.[1] Serious neurologic adverse

events, such as myelitis and radiculitis, have been reported in patients treated with Tofersen;

however, a direct link to ADA status has not been established.

Q5: How are anti-Tofersen antibodies detected?

A5: A validated enzyme-linked immunosorbent assay (ELISA) is used to detect binding

antibodies against Tofersen in serum samples.[1] This is a tiered approach that includes

screening, confirmation, and titer determination for positive samples.[1]

Q6: What is the approach for assessing neutralizing antibodies (NAbs) against Tofersen?

A6: In the initial regulatory submissions for Tofersen, neutralizing antibodies were not

evaluated.[1] Developing a NAb assay for an intracellularly acting ASO like Tofersen is

complex. A cell-based assay that measures the ability of ADAs to reverse the biological activity

of Tofersen (i.e., the reduction of SOD1 protein) would be the most biologically relevant

approach. Such an assay would require a cell line that expresses SOD1 and a method to

deliver Tofersen into the cells, after which the impact of patient serum containing potential

NAbs on SOD1 protein levels would be quantified.

Quantitative Data Summary
Table 1: Incidence and Characteristics of Anti-Tofersen Antibodies in Clinical Trials
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Clinical Study
Percentage of ADA-
Positive Patients

ADA Titer Range
Persistence of ADA
Response

Study 233AS101 Part

C
26.4% 25 - 1,600

Majority of responses

were persistent

Study 233AS102 51.4% 25 - 1,600
Majority of responses

were persistent

Data sourced from FDA review documents for Tofersen.[1]

Experimental Protocols
Protocol 1: General Methodology for Anti-Tofersen ADA
ELISA (Bridging Format)
This protocol is a generalized representation based on standard industry practices for ASO

ADA assays, as a detailed proprietary protocol for the specific Tofersen assay is not publicly

available.

1. Principle: A bridging ELISA format is designed to detect bivalent antibodies that can bind to

two molecules of the drug simultaneously.

2. Materials:

High-binding 96-well microplates
Biotinylated Tofersen
Digoxigenin (or other hapten)-labeled Tofersen
Streptavidin-horseradish peroxidase (HRP) conjugate
Anti-digoxigenin-HRP conjugate
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
Stop solution (e.g., 1N H₂SO₄)
Wash buffer (e.g., PBS with 0.05% Tween-20)
Assay buffer (e.g., PBS with 1% BSA)
Positive and negative control serum samples

3. Procedure:
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Coating: Coat microplate wells with streptavidin and incubate.
Wash: Wash plates to remove unbound streptavidin.
Capture: Add biotinylated Tofersen to the wells and incubate to allow binding to the
streptavidin.
Wash: Wash plates to remove unbound biotinylated Tofersen.
Sample Incubation: Add patient serum samples, positive controls, and negative controls to
the wells. Incubate to allow ADAs to bind to the captured biotinylated Tofersen.
Wash: Wash plates to remove unbound serum components.
Detection: Add a mixture of digoxigenin-labeled Tofersen and anti-digoxigenin-HRP
conjugate. Incubate to allow the formation of a "bridge" where the ADA binds to both the
biotinylated and digoxigenin-labeled Tofersen.
Wash: Wash plates to remove unbound detection reagents.
Substrate Addition: Add TMB substrate and incubate in the dark for color development.
Stop Reaction: Add stop solution to quench the reaction.
Read Plate: Measure the optical density at 450 nm using a microplate reader.

4. Data Analysis:

A cut-point is established based on the signal from a panel of drug-naïve serum samples.
Samples with a signal above the cut-point are considered screen-positive and are further
analyzed in a confirmatory assay.
In the confirmatory assay, samples are pre-incubated with an excess of unlabeled Tofersen.
A significant reduction in the signal confirms the presence of specific anti-Tofersen
antibodies.
Confirmed positive samples are then serially diluted to determine the ADA titer.

Protocol 2: Conceptual Framework for a Cell-Based
Tofersen Neutralizing Antibody (NAb) Assay
This is a conceptual protocol as a specific validated NAb assay for Tofersen is not publicly

available.

1. Principle: This assay would measure the ability of antibodies in a patient's serum to inhibit

the Tofersen-mediated reduction of its target, SOD1 protein, in a cellular context.

2. Materials:
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A human cell line that endogenously expresses a detectable level of SOD1 protein (e.g.,
HEK293 cells).
Cell culture medium and supplements.
Tofersen.
A transfection reagent or another method to facilitate ASO uptake into the cells.
Patient serum samples, positive NAb control, and negative control serum.
Lysis buffer.
Reagents for quantifying SOD1 protein (e.g., an anti-SOD1 ELISA kit or reagents for
Western blotting).
Reagents for a cell viability assay (e.g., MTS or resazurin).

3. Procedure:

Cell Plating: Seed the SOD1-expressing cells in a 96-well plate and allow them to adhere
overnight.
Sample Preparation: Dilute patient serum samples and controls in cell culture medium.
Tofersen-Antibody Incubation: Pre-incubate a fixed, sub-maximal concentration of Tofersen
with the diluted serum samples to allow antibodies to bind to the ASO.
Cell Treatment: Add the Tofersen-antibody complexes to the cells, along with a suitable
transfection reagent if required. Include controls with Tofersen alone and cells alone.
Incubation: Incubate the cells for a period sufficient for Tofersen to be taken up and mediate
SOD1 mRNA knockdown, leading to a reduction in SOD1 protein (e.g., 48-72 hours).
Cell Lysis: Lyse the cells to release the intracellular proteins.
SOD1 Quantification: Quantify the amount of SOD1 protein in the cell lysates using a
validated method like ELISA or Western blot.
Cell Viability Assessment: Concurrently, assess cell viability to ensure that the observed
effects are not due to cytotoxicity.

4. Data Analysis:

Calculate the percentage of SOD1 reduction for each sample relative to the untreated cells.
A neutralizing antibody response is detected if a patient serum sample significantly inhibits
the Tofersen-mediated reduction of SOD1 protein compared to the negative control serum.
A cut-point for neutralization is established based on the response of drug-naïve serum
samples.
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Table 2: Troubleshooting for Anti-Tofersen ADA ELISA

Issue Potential Cause(s) Recommended Solution(s)

High Background

- Insufficient washing- Reagent

contamination- High

concentration of detection

reagents- Ineffective blocking

- Increase the number and

vigor of wash steps.- Use

fresh, filtered buffers.- Titrate

detection reagents to optimal

concentrations.- Optimize

blocking buffer composition

and incubation time.

No or Weak Signal

- Incorrect reagent

concentrations- Inactive

enzyme conjugate- Improper

incubation times or

temperatures- Degraded

Tofersen conjugates

- Verify all reagent dilutions.-

Use a new vial of HRP

conjugate.- Ensure adherence

to protocol-specified incubation

parameters.- Use freshly

prepared or properly stored

drug conjugates.

High Variability between

Replicates

- Pipetting errors- Inconsistent

washing- Edge effects in the

microplate

- Use calibrated pipettes and

ensure proper technique.- Use

an automated plate washer if

available.- Avoid using the

outer wells of the plate or

ensure even temperature

distribution during incubations.

False Positives in Screening

Assay

- Pre-existing cross-reactive

antibodies- Non-specific

binding

- Confirm specificity using the

confirmatory assay with excess

unlabeled Tofersen.- Increase

the stringency of the assay

buffer (e.g., higher salt

concentration).
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Tier 1: Screening Tier 2: Confirmation Tier 3: Titer Tier 4: Neutralization

Patient Serum Sample
(Screening ELISA)

Confirmatory Assay
(with excess Tofersen)

Screen Positive

ADA NegativeScreen Negative

Titer Determination
(Serial Dilution)

Confirmed Positive

ADA NegativeConfirmed Negative

Neutralizing Antibody Assay
(Cell-Based)

Characterization

Click to download full resolution via product page

Caption: Tiered approach for anti-drug antibody (ADA) testing.

Conceptual Tofersen NAb Assay Workflow

Potential Outcomes

Patient Serum
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Pre-incubation

Tofersen

Cell Treatment &
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SOD1 Protein Quantification
(e.g., ELISA)
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SOD1 reduction is inhibited
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Click to download full resolution via product page

Caption: Workflow for a cell-based neutralizing antibody (NAb) assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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